Sialylglycopeptid

Übersicht

Beschreibung

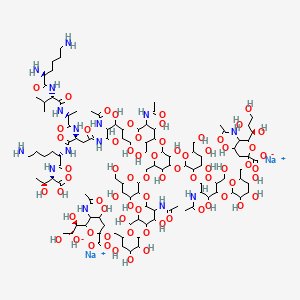

Sialylglycopeptide is a naturally occurring glycopeptide that can be extracted from hen egg yolks. It originates from the proteolytic cleavage of vitellogenin during yolk formation . This compound has wide applications due to its unique structure and properties.

Wissenschaftliche Forschungsanwendungen

Sialylglycopeptide has numerous applications in scientific research:

Wirkmechanismus

Target of Action

Sialylglycopeptide (SGP) is a naturally occurring glycopeptide that can be extracted from hen egg yolks . It originates from the proteolytic cleavage of vitellogenin during yolk formation

Mode of Action

SGP has wide applications. Synthetically, SGP offers convenient access to N-glycan oxazolines, needed for glycoprotein remodeling by ENGase mediated transglycosylation . Furthermore, SGP has been used as a precursor for the synthesis of constructs such as sialyl Lewis-X structures (S-Lex), antennary polylactosamine repeats, and triantennary glycans .

Biochemical Pathways

SGP is involved in the biochemical pathway of glycoprotein remodeling. It provides access to N-glycan structures for which there is no natural source

Result of Action

It is known that sgp has been used for testing new matrices for maldi-ms, for sialic acid derivatization strategies, and as a control for n-glycan release and labeling by reductive amination .

Biochemische Analyse

Biochemical Properties

Sialylglycopeptide plays a significant role in biochemical reactions. It offers convenient access to N-glycan oxazolines, needed for glycoprotein remodeling by ENGase mediated transglycosylation . Furthermore, Sialylglycopeptide interacts with various enzymes, proteins, and other biomolecules, bearing N-glycan structures that might be of interest, such as asymmetrically branched and triantennary glycans .

Cellular Effects

It is known that Sialylglycopeptide influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Sialylglycopeptide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, providing access to N-glycan structures for which there is no natural source .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being investigated .

Dosage Effects in Animal Models

The effects of Sialylglycopeptide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Sialylglycopeptide is involved in various metabolic pathways. It interacts with enzymes or cofactors, and could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Sialylglycopeptide within cells and tissues are complex processes that involve various transporters or binding proteins . It also affects its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sialylglycopeptide can be synthesized through various methods. One common approach involves the proteolytic digestion of glycomacropeptides from whey protein concentrate, followed by ultrafiltration using membranes with a molecular weight cut-off of 1,000 Da .

Industrial Production Methods: Industrial production of sialylglycopeptide typically involves large-scale extraction from hen egg yolks. The process includes purification, isolation, and characterization of N-glycans from minor glycopeptide species . As the scale of production increases, recovery of minor glycopeptides and their N-glycans becomes more feasible .

Analyse Chemischer Reaktionen

Types of Reactions: Sialylglycopeptide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is also involved in chemoenzymatic reactions with specific enzymes and reagents .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions include modified glycopeptides with altered glycan structures, such as triantennary glycans .

Vergleich Mit ähnlichen Verbindungen

- Sialyl Lewis-X structures

- Antenna polylactosamine repeats

- Triantennary glycans

Comparison: Sialylglycopeptide is unique due to its natural occurrence and the ease with which it can be extracted from hen egg yolks . Unlike other similar compounds, it offers convenient access to N-glycan oxazolines needed for glycoprotein remodelling .

Eigenschaften

IUPAC Name |

disodium;5-acetamido-2-[[6-[5-acetamido-6-[2-[[6-[5-acetamido-6-[5-acetamido-6-[[(3S)-4-[[(2S)-6-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[3-[3-acetamido-5-[6-[[5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C112H189N15O70.2Na/c1-33(2)59(126-95(167)42(115)15-11-13-17-113)98(170)116-34(3)94(166)124-44(97(169)123-43(16-12-14-18-114)96(168)127-60(35(4)136)100(171)172)19-58(147)125-99-63(119-38(7)139)74(155)85(51(26-132)180-99)189-101-64(120-39(8)140)75(156)88(54(29-135)183-101)192-106-84(165)91(193-108-93(81(162)70(151)50(25-131)182-108)195-103-66(122-41(10)142)77(158)87(53(28-134)185-103)191-105-83(164)79(160)72(153)57(188-105)32-179-112(110(175)176)21-46(144)62(118-37(6)138)90(197-112)68(149)48(146)23-129)73(154)55(186-106)30-177-107-92(80(161)69(150)49(24-130)181-107)194-102-65(121-40(9)141)76(157)86(52(27-133)184-102)190-104-82(163)78(159)71(152)56(187-104)31-178-111(109(173)174)20-45(143)61(117-36(5)137)89(196-111)67(148)47(145)22-128;;/h33-35,42-57,59-93,99,101-108,128-136,143-146,148-165H,11-32,113-115H2,1-10H3,(H,116,170)(H,117,137)(H,118,138)(H,119,139)(H,120,140)(H,121,141)(H,122,142)(H,123,169)(H,124,166)(H,125,147)(H,126,167)(H,127,168)(H,171,172)(H,173,174)(H,175,176);;/q;2*+1/p-2/t34-,35+,42-,43-,44-,45?,46?,47+,48+,49?,50?,51?,52?,53?,54?,55?,56?,57?,59-,60-,61?,62?,63?,64?,65?,66?,67+,68+,69?,70?,71?,72?,73?,74?,75?,76?,77?,78?,79?,80?,81?,82?,83?,84?,85?,86?,87?,88?,89?,90?,91?,92?,93?,99?,101?,102?,103?,104?,105?,106?,107?,108?,111?,112?;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJYGLJORYOCJF-OABTZWTBSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)NC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)COC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)O)NC(=O)C)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)COC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)NC(=O)C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCCCN)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)NC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)COC7(CC(C(C(O7)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)O)NC(=O)C)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)COC1(CC(C(C(O1)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)NC(=O)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C112H187N15Na2O70 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60719949 | |

| Record name | PUBCHEM_56973681 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2909.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189035-43-6 | |

| Record name | PUBCHEM_56973681 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

ANone: SGPs, specifically those containing terminal sialic acid residues, can mimic natural receptors on host cells that influenza viruses bind to. [, , ] This interaction is mediated by the viral protein hemagglutinin (HA) and can prevent the virus from binding to host cells, effectively inhibiting viral entry. [, , , ] The affinity of SGPs for different HA subtypes can vary depending on the specific structure of the sialyloligosaccharide component. [, ]

ANone: Yes, research has shown that certain SGPs, like those derived from egg yolk, can inhibit the binding of bacteria, such as Salmonella enteritidis, to intestinal epithelial cells. [] This effect is attributed to the SGPs' ability to block the bacteria's adhesion molecules from interacting with host cell receptors. []

ANone: An SGP consists of a peptide backbone linked to one or more sialyloligosaccharides. [, , ] The peptide portion can vary in length and amino acid sequence, while the sialyloligosaccharide typically contains sialic acid, galactose, N-acetylglucosamine, and sometimes other sugars like mannose. [, , , ] The specific linkage patterns between these sugars contribute to the structural diversity of SGPs. []

ANone: Several techniques are used to characterize SGPs, including:

- Mass spectrometry (MS): Provides information about the molecular weight of the intact SGP and its fragments, aiding in the determination of the peptide sequence and glycan composition. [, , , ]

- Nuclear Magnetic Resonance (NMR) spectroscopy: Reveals detailed structural information about the sugar residues and their linkages within the sialyloligosaccharide. [, , , ]

- Chromatographic techniques (HPLC, GC): Used to separate and purify SGPs based on their physicochemical properties, facilitating further analysis. [, ]

ANone: The stability of SGPs can be influenced by factors like pH, temperature, and the presence of enzymes. [, , ] For example, the sialyl linkage can be labile to acidic conditions. [] To enhance stability, various strategies can be employed, including chemical modifications, formulation optimization, and storage under appropriate conditions. [, , ]

ANone: Enzymes, particularly glycosyltransferases and endoglycosidases, play crucial roles in both the synthesis and modification of SGPs. [, , ] Glycosyltransferases catalyze the transfer of sugar residues onto the peptide backbone, while endoglycosidases can be used to cleave specific glycosidic bonds, enabling the remodeling of glycan structures. [, ]

ANone: While the provided research focuses mainly on experimental approaches, computational methods like molecular dynamics simulations and docking studies can be valuable for understanding SGP interactions with their targets and for designing novel SGP-based therapeutics.

ANone: Changes in both the peptide and glycan portions of SGPs can significantly influence their biological activity. [, , ] For example, the type and linkage of terminal sugar residues in the sialyloligosaccharide affect binding affinity to lectins and influenza viruses. [, ] Similarly, modifications in the peptide sequence can alter SGP interactions with enzymes and target proteins. []

ANone: Strategies to enhance SGP stability include:

- Chemical modification: Introducing specific protecting groups on labile functional groups within the sialyloligosaccharide can enhance stability against enzymatic degradation or chemical hydrolysis. [, ]

- Formulation optimization: Using appropriate excipients and delivery systems can protect SGPs from degradation and improve their shelf life. [, ]

ANone: SGP research benefits from a multidisciplinary approach, integrating:

- Chemistry: Provides tools for SGP synthesis, modification, and characterization. [, , , ]

- Biochemistry: Elucidates the biological roles of SGPs and their interactions with other biomolecules. [, ]

- Immunology: Investigates the role of SGPs in modulating immune responses and their potential as vaccine adjuvants or immunomodulatory agents. [, ]

- Pharmacology: Explores the therapeutic potential of SGPs and develops strategies for their delivery and formulation. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-3-[6-(methylthio)hexyl]imidazolium p-Toluenesulfonate](/img/structure/B573166.png)